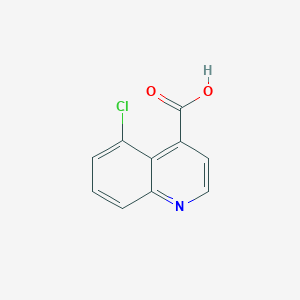

5-Chloroquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 5-Chloroquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJVAJGAMCJITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614105 | |

| Record name | 5-Chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-32-0 | |

| Record name | 5-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloroquinoline-4-carboxylic Acid from Isatin Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloroquinoline-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Pfitzinger-Borsche reaction, a robust and versatile method for constructing the quinoline-4-carboxylic acid core from isatin precursors. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol starting from the preparation of 5-chloroisatin, and critical field-proven insights into process optimization and troubleshooting. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antitumor, antimalarial, and anti-inflammatory properties.[2][3] Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore found in a range of therapeutic agents and serves as a key intermediate for the synthesis of more complex molecules.[1][2][4] Its presence is fundamental to the activity of quinolone antibiotics, a broad-spectrum class of bacteriocidals.[5]

The synthesis of these scaffolds has been a subject of extensive research, with several named reactions developed for their construction. Among these, the Pfitzinger reaction stands out as a powerful and direct method for preparing substituted quinoline-4-carboxylic acids.[6][7][8] This reaction involves the condensation of an isatin (or its ring-opened form, isatic acid) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][6] Its versatility and efficiency make it a cornerstone in the synthesis of this important class of compounds. This guide will focus on the application of the Pfitzinger reaction for the specific synthesis of 5-Chloroquinoline-4-carboxylic acid, a key building block for novel therapeutics.

The Pfitzinger Reaction: A Mechanistic Perspective

The Pfitzinger reaction is a classic condensation method that transforms an isatin and a carbonyl compound into a quinoline-4-carboxylic acid.[6] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several distinct steps:

-

Base-Catalyzed Ring Opening: The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which hydrolyzes the amide bond within the isatin ring. This ring-opening step forms a keto-acid intermediate known as an isatinate.[1][6]

-

Condensation and Imine Formation: The aniline moiety of the isatinate intermediate then reacts with the carbonyl group of the second reactant (e.g., an aldehyde or ketone) to form an imine, commonly known as a Schiff base.[1]

-

Tautomerization: The resulting imine can tautomerize to its more reactive enamine form.[1][6]

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization via an aldol-type condensation, followed by a dehydration step that results in the formation of the aromatic quinoline ring system.[1]

This sequence provides a direct and efficient pathway to highly substituted quinoline-4-carboxylic acids.

Caption: The mechanistic pathway of the Pfitzinger reaction.

Synthetic Strategy and Workflow

The synthesis of 5-Chloroquinoline-4-carboxylic acid is approached in two primary stages: the preparation of the key precursor, 5-chloroisatin, followed by the Pfitzinger condensation. While 5-chloroisatin is commercially available, its synthesis from readily available starting materials provides a cost-effective and scalable alternative.[9][10]

Stage 1: Synthesis of 5-Chloroisatin

The most common laboratory-scale synthesis of substituted isatins is the Sandmeyer isatin synthesis. This method involves the reaction of an aniline (in this case, p-chloroaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[11][12]

Stage 2: Pfitzinger Condensation

With 5-chloroisatin in hand, the core of the synthesis is the Pfitzinger reaction. To obtain the parent 5-Chloroquinoline-4-carboxylic acid (unsubstituted at the 2- and 3-positions), pyruvic acid is the ideal carbonyl partner. The reaction of 5-chloroisatin with pyruvic acid in a basic medium proceeds through a dicarboxylic acid intermediate, which subsequently undergoes selective decarboxylation at the 2-position to yield the desired final product.[13]

Caption: Overall workflow for the synthesis of 5-Chloroquinoline-4-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated sulfuric acid and potassium hydroxide are highly corrosive and must be handled with extreme care.

Protocol 1: Synthesis of 5-Chloroisatin

This protocol is adapted from the Sandmeyer isatin synthesis methodology.[11][12]

Reagents:

-

p-Chloroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Anhydrous sodium sulfate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Water (deionized)

Procedure:

-

Preparation of the Isonitrosoacetanilide:

-

In a 1 L flask equipped with a mechanical stirrer, dissolve anhydrous sodium sulfate (85 g) in 300 mL of water.

-

Add a solution of chloral hydrate (18 g, 0.11 mol) in water.

-

In a separate beaker, prepare a solution of p-chloroaniline (12.7 g, 0.1 mol) in 100 mL of water and 12 mL of concentrated hydrochloric acid. Add this solution to the flask, resulting in a white precipitate.

-

Prepare a solution of hydroxylamine hydrochloride (22 g, 0.32 mol) in 100 mL of water and add it to the reaction mixture.

-

Gently heat the mixture to 60-70 °C while stirring and maintain this temperature for approximately 5 hours.

-

Cool the mixture. A light yellow solid (p-chloro-isonitrosoacetanilide) will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry completely.

-

-

Cyclization to 5-Chloroisatin:

-

Carefully add 100 mL of concentrated sulfuric acid to a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer. Heat the acid to 70 °C.

-

In small portions, add the dried p-chloro-isonitrosoacetanilide (17.9 g, 0.09 mol) from the previous step. Control the rate of addition to maintain the reaction temperature between 75-85 °C.

-

After the addition is complete, increase the temperature to 90 °C and stir for 30 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with stirring.

-

A dark red solid will precipitate. Collect the crude product by filtration and wash with water.

-

To purify, suspend the crude solid in 300 mL of hot water and add a 5 M NaOH solution dropwise until the solid dissolves. Filter the solution while hot to remove any insoluble impurities.

-

Acidify the filtrate with 6 M HCl to pH 8-9. The purified 5-chloroisatin will precipitate as an orange-red solid.

-

Collect the final product by filtration, wash with water, and dry.

-

Protocol 2: Synthesis of 5-Chloroquinoline-4-carboxylic Acid

This protocol details the Pfitzinger reaction using 5-chloroisatin and pyruvic acid.[13]

Reagents:

-

5-Chloroisatin (from Protocol 1 or commercial source)

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water (deionized)

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of potassium hydroxide by dissolving a stoichiometric amount in a 1:1 mixture of ethanol and water.

-

Add 5-chloroisatin to the basic solution. Stir the mixture at reflux for 1-2 hours. The color should change, indicating the opening of the isatin ring to form the potassium isatinate.

-

-

Pfitzinger Condensation:

-

Cool the reaction mixture slightly. Add pyruvic acid dropwise to the flask. An exothermic reaction may be observed.

-

Once the addition is complete, heat the mixture back to reflux and maintain for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane with a few drops of acetic acid).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize and then acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

-

Cool the suspension in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the crude 5-Chloroquinoline-4-carboxylic acid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Dry the purified product under vacuum.

-

Data Presentation and Characterization

The synthesized 5-Chloroquinoline-4-carboxylic acid should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₀H₆ClNO₂[] |

| Molecular Weight | 207.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~250-255 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | Expect signals for aromatic protons on the quinoline core and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR (DMSO-d₆) | Expect signals corresponding to the ten carbon atoms of the quinoline carboxylic acid structure. |

| Mass Spectrometry | [M+H]⁺ = 208.01 |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for O-H (broad, ~2500-3300), C=O (~1700), C=C and C=N (~1500-1600), C-Cl (~700-800). |

Note: Exact spectral values may vary depending on the solvent and instrument used.

Field-Proven Insights and Troubleshooting

As with any multi-step synthesis, challenges may arise. A proactive and informed approach can mitigate many common issues.

-

Issue: Tar Formation in Pfitzinger Reaction.

-

Cause: The strongly basic and high-temperature conditions can promote side reactions and polymerization, especially with sensitive carbonyl compounds.[15]

-

Solution: A modified procedure where the isatin is first completely ring-opened in the base before the carbonyl compound is added can significantly improve yields.[15] Running the reaction at the lowest effective temperature and ensuring efficient stirring can also minimize tar formation.

-

-

Issue: Low Yields.

-

Cause: Incomplete reaction, side-product formation, or loss of product during work-up. The Pfitzinger reaction can be sensitive to the purity of reagents and the specific conditions used.[16]

-

Solution: Ensure the isatin ring is fully opened before adding the pyruvic acid. Monitor the reaction by TLC to confirm completion. During work-up, ensure the pH is sufficiently low to fully precipitate the carboxylic acid. If the product has some solubility in the acidic aqueous layer, extraction with an organic solvent like ethyl acetate prior to filtration may be necessary.

-

-

Issue: Difficulty in Purification.

-

Cause: Contamination with unreacted starting materials or colored byproducts.

-

Solution: A hot filtration step during the purification of 5-chloroisatin (as described in the protocol) is effective at removing insoluble impurities. For the final product, careful selection of the recrystallization solvent is key. If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble when hot, and one in which it is insoluble) can be employed.

-

-

Alternative Approaches: While the Pfitzinger reaction is robust, other methods for synthesizing quinoline-4-carboxylic acids exist, such as the Doebner reaction (aniline, aldehyde, and pyruvic acid) and the Combes synthesis.[2][7] However, the Pfitzinger route is often preferred for its direct use of isatin precursors, which allows for precise control over the substitution pattern on the benzene portion of the quinoline ring.[2]

Conclusion

The synthesis of 5-Chloroquinoline-4-carboxylic acid via the Pfitzinger reaction of 5-chloroisatin is a reliable and well-established method for accessing this important chemical intermediate. By understanding the reaction mechanism, adhering to a detailed and optimized protocol, and applying practical troubleshooting strategies, researchers can efficiently produce this valuable compound. The methodologies and insights provided in this guide serve as a solid foundation for the successful synthesis and further derivatization of quinoline-4-carboxylic acids in the pursuit of novel therapeutic agents.

References

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Lv, Q., et al. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform. [Link]

-

Madsen, C. S., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Published by the National Institutes of Health. [Link]

-

Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Thieme. [Link]

-

Ito, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Published by the National Institutes of Health. [Link]

-

Boffis. (2024). The Pfitzinger Reaction. Sciencemadness Discussion Board. [Link]

-

Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds. [Link]

- Google Patents. (n.d.).

-

Al-Obaidi, A., & Al-Janabi, H. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research. [Link]

-

Islam, R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Bangladesh Journal of Pharmacology. [Link]

-

Pfitzinger Reaction. (n.d.). Merck Index. [Link]

-

Islam, R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology. [Link]

- Google Patents. (n.d.).

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

-

Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

Quinolone antibiotic. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Djukanovic, D., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pfitzinger Reaction [drugfuture.com]

- 9. scbt.com [scbt.com]

- 10. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 13. benchchem.com [benchchem.com]

- 15. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

physicochemical properties of 5-Chloroquinoline-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroquinoline-4-carboxylic acid

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets.[2] Within this class, 5-Chloroquinoline-4-carboxylic acid represents a key synthetic intermediate and a molecule of significant interest for structure-activity relationship (SAR) studies. Its physicochemical properties—the intrinsic physical and chemical characteristics that govern its behavior—are fundamental to its application in drug discovery and development.

This guide provides a comprehensive technical overview of the core . Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to explain the causality behind these properties and the experimental methodologies used to determine them, ensuring a framework of scientific integrity and practical application.

Molecular Identity and Structural Characteristics

The foundation of any physicochemical analysis begins with the unambiguous identification and structural definition of the molecule.

Chemical Structure:

Caption: 2D Chemical Structure of 5-Chloroquinoline-4-carboxylic acid.

Table 1: Molecular Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-chloroquinoline-4-carboxylic acid | [] |

| CAS Number | 62482-32-0 | [] |

| Molecular Formula | C₁₀H₆ClNO₂ | [] |

| Molecular Weight | 207.61 g/mol | [4] |

| Canonical SMILES | C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O | [] |

| InChI | InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | [] |

| InChIKey | QEJVAJGAMCJITG-UHFFFAOYSA-N |[] |

Physical and Chemical Properties

These macroscopic properties are direct consequences of the molecule's structure and intermolecular forces, influencing everything from storage conditions to formulation strategies.

Table 2: Key Physicochemical Data

| Property | Value | Significance in Drug Development |

|---|---|---|

| Physical State | Solid, powder/crystalline.[5] | Affects handling, processing, and formulation (e.g., tablets vs. solutions). |

| Boiling Point | 382.1°C at 760 mmHg | Indicates thermal stability and volatility. Important for purification and high-temperature processing.[] |

| Density | 1.469 g/cm³ | Useful for formulation calculations and understanding packing efficiency in the solid state.[] |

| pKa (Predicted) | ~2-3 (acidic), ~4-5 (basic) | Governs solubility and permeability across biological membranes at different physiological pH values.[6][7] |

| Solubility | Soluble in DMSO.[8] | Crucial for in vitro assays and formulation. pH-dependent aqueous solubility is expected.[9] |

Solubility and Acidity (pKa)

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[10] 5-Chloroquinoline-4-carboxylic acid is an amphoteric molecule, possessing both a carboxylic acid group (proton donor) and a quinoline nitrogen atom (proton acceptor). This duality makes its aqueous solubility highly dependent on pH.[9]

-

In acidic conditions (low pH): The quinoline nitrogen becomes protonated, forming a cationic species, which generally increases water solubility.

-

In alkaline conditions (high pH): The carboxylic acid deprotonates to form a carboxylate anion, an anionic species that is also more water-soluble.

-

At the isoelectric point: The molecule exists predominantly as a neutral zwitterion, where it typically exhibits its lowest aqueous solubility.

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation, purity assessment, and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro, carboxylic acid, and nitrogen groups. A broad singlet, often exchangeable with D₂O, would be characteristic of the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the ten unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm), while the other aromatic carbons would resonate in the 110-150 ppm range.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

Key expected absorption bands for 5-Chloroquinoline-4-carboxylic acid include:

-

O-H Stretch: A very broad band from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[14]

-

C=O Stretch: A strong, sharp band between 1760-1690 cm⁻¹, corresponding to the carbonyl group. Conjugation with the quinoline ring system would likely place this absorption at the lower end of the range.[14]

-

C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

UV-Vis Spectroscopy

The conjugated quinoline ring system is a strong chromophore, meaning it absorbs light in the ultraviolet-visible range. The UV-Vis spectrum is expected to show absorptions corresponding to n→π* and π→π* electronic transitions, typically appearing as distinct bands between 200-400 nm.[15][16] This property is useful for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of physicochemical data, standardized and well-understood experimental protocols must be employed.

Protocol: Determination of pKa via Potentiometric Titration

This method measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added, allowing for the empirical determination of the pKa values.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of 5-Chloroquinoline-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized strong acid solution (e.g., 0.1 M HCl) to determine the pKa of the quinoline nitrogen. Record the pH after each incremental addition of titrant.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of each dissociation step.

Causality: The use of a co-solvent is critical for APIs with poor aqueous solubility. Maintaining a constant temperature is essential as pKa is temperature-dependent. Calibration of the pH electrode against known standards ensures the accuracy of the core measurement.

Caption: Interrelation of physicochemical properties and drug development.

Conclusion

5-Chloroquinoline-4-carboxylic acid is a compound whose utility in research is defined by its physicochemical properties. Its amphoteric nature, governed by its pKa values, dictates its solubility and potential for absorption in biological systems. Its spectroscopic fingerprint provides the necessary tools for its identification and quality control, while an understanding of its stability and handling requirements ensures its safe and effective use. This guide provides the foundational knowledge required for any scientist looking to incorporate this valuable molecule into their research and development workflows, bridging the gap between raw data and actionable, field-proven insight.

References

- Cherry, M. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

- BOC Sciences. (n.d.). CAS 62482-32-0 5-Chloroquinoline-4-carboxylic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). CID 159966550 | C20H14N2O4.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Synquest Labs. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- SpectraBase. (n.d.). 5-Chloro-4-hydroxy-8-methyl-quinoline-3-carboxylic acid ethyl ester - Optional[1H NMR] - Spectrum.

- Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid.

- Chem-Impex. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- BLD Pharm. (n.d.). 62482-32-0|5-Chloroquinoline-4-carboxylic acid.

- Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.

- Guidechem. (n.d.). 5-Fluoroquinoline-4-carboxylic acid 1219834-23-7 wiki.

- HMDB. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047).

- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- TCI AMERICA. (n.d.). 2-Chloroquinoline-4-carboxylic Acid 5467-57-2.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).

- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Berkeley Learning Hub. (2025). 5 Carboxylic Acid IR Tips.

- Santa Cruz Biotechnology. (n.d.). 2-chloroquinoline-4-carboxylic acid | CAS 5467-57-2 | SCBT.

- Chemical Synthesis Database. (2025). methyl 5-chloro-4-methyl-1-indolinecarboxylate.

- Sigma-Aldrich. (n.d.). 5-Chloro-8-methylquinoline-3-carboxylic acid AldrichCPR 948294-24-4.

- BLD Pharm. (n.d.). 5467-57-2|2-Chloroquinoline-4-carboxylic acid.

- Williams, R. (2022). pKa Data Compiled by R. Williams pKa Values INDEX. Organic Chemistry Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroquinoline-4-carboxylic Acid | 5467-57-2 | TCI AMERICA [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. selleckchem.com [selleckchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fiveable.me [fiveable.me]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Secure Verification [cherry.chem.bg.ac.rs]

- 13. echemi.com [echemi.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 16. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of 5-Chloroquinoline-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Future Directions

An In-Depth Technical Guide:

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous molecules with a wide array of biological activities.[1] The introduction of a chlorine atom at the 5-position of this scaffold creates 5-Chloroquinoline-4-carboxylic acid, a core structure whose derivatives have shown significant promise in various therapeutic areas. These compounds have been extensively explored for their potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1][2]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the synthesis of these derivatives, presents their biological activities with supporting quantitative data, provides detailed experimental protocols, and explores the underlying mechanisms of action.

Synthesis and Derivatization Strategies

The synthesis of the quinoline-4-carboxylic acid core is well-established, with several classic reactions providing versatile routes to the scaffold. The subsequent modification of this core allows for the creation of diverse chemical libraries for biological screening.

Core Synthesis: The Doebner and Pfitzinger Reactions

Two of the most common methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Doebner and Pfitzinger reactions.

-

The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2] It is a versatile method as a wide variety of substituted anilines and aldehydes can be used, allowing for diverse functionalization of the resulting quinoline ring.[3]

-

The Pfitzinger Reaction: This reaction involves the condensation of an isatin (in this case, a 5-chloroisatin) with a carbonyl compound containing an α-methylene group, typically in the presence of a base.[4][5] The reaction proceeds through the opening of the isatin ring followed by cyclization to form the quinoline system.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol details the synthesis of 7-chloroquinoline-4-carboxylic acid from 5-chloroisatin, which serves as a representative example of the Pfitzinger reaction methodology.[4]

Objective: To synthesize a chloro-substituted quinoline-4-carboxylic acid.

Principle: The isatin ring is opened by a base, and the resulting intermediate undergoes condensation and cyclization with pyruvic acid to form the quinoline dicarboxylic acid, which is then decarboxylated.

Materials:

-

5-chloroisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Reaction vessel with reflux condenser, stirrer, and thermometer

Procedure:

-

Base Preparation: Prepare a solution of KOH in a mixture of ethanol and water within the reaction vessel.

-

Isatin Addition: Add 5-chloroisatin to the basic solution. Heat the mixture to reflux for 1-2 hours. This step is crucial for the complete opening of the isatin ring.

-

Condensation: Cool the mixture slightly and add pyruvic acid dropwise, ensuring a gentle reflux is maintained. After the addition is complete, continue to reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of starting materials.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify the solution with HCl until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified 7-chloroquinoline-2,4-dicarboxylic acid.

-

Decarboxylation: Heat the intermediate dicarboxylic acid above its melting point to selectively remove the carboxylic acid group at the 2-position, yielding the final 7-chloroquinoline-4-carboxylic acid.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1]

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to interact with key cellular targets involved in cancer progression.

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer cell survival. For example, some have been identified as inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[6] Specifically, the derivative P6 was found to be a potent SIRT3 inhibitor, leading to cell cycle arrest in leukemic cell lines.[1][6] Others function as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis, thereby halting cell proliferation.[1][5]

-

Disruption of Cellular Processes: Other mechanisms include the disruption of tubulin polymerization, which is vital for cell division, and the induction of apoptosis (programmed cell death).[1]

Antiproliferative Activity Data

The potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| P6 (SIRT3 Inhibitor) | MLLr leukemic cells | 7.2 | [1][6] |

| Compound 41 (DHODH Inhibitor) | DHODH Enzyme Assay | 0.00971 | [1] |

| Compound 43 (DHODH Inhibitor) | DHODH Enzyme Assay | 0.0262 | [1] |

| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM (Leukemia) | 0.6 | [7][8] |

| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM (Leukemia) | 1.1 | [7] |

| MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast) | 4.60 | [7] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Causes 82.9% growth reduction | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The appearance of purple precipitate indicates formazan formation.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity

Quinolone-based structures are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[9] Derivatives of 5-chloroquinoline-4-carboxylic acid have also shown promising activity against a range of bacteria and fungi.[1][10]

Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA replication.[9] They target type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for unwinding and duplicating bacterial DNA. By inhibiting their ligase activity, the drugs cause an accumulation of single- and double-strand DNA breaks, which is lethal to the bacteria.[9]

Antimicrobial Activity Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2 (a quinoline derivative) | Bacillus cereus | 3.12 | [10] |

| Compound 6 (a quinoline derivative) | Staphylococcus | 3.12 | [10] |

| Compound 6 (a quinoline derivative) | Aspergillus flavus | 6.25 | [10] |

| Compound 6 (a quinoline derivative) | Candida albicans | 6.25 | [10] |

| 7-chloro-4-arylhydrazonequinoline 4a | Candida albicans | 25 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth).

Materials:

-

Microorganism (bacterial or fungal strain)

-

Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Test compound stock solution

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and developing new anti-inflammatory agents is a key research focus. Certain quinoline derivatives have shown potential in this area.[11] For example, 4-phenylselenyl-7-chloroquinoline has demonstrated acute anti-inflammatory and antinociceptive actions in mouse models.[12] The structural similarities between some carboxy-substituted quinolines and nonsteroidal anti-inflammatory drugs (NSAIDs) make them attractive candidates for development.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

For anticancer activity, studies have shown that substituents on different rings can have synergistic effects. For instance, the presence of a 4-chloro substitution on a benzylideneamino group attached to a related scaffold increased activity against MCF-7 and A2780 cancer cell lines.[14]

-

In antimalarial quinoline-4-carboxamides, modifications at various positions (R¹, R², R³) were explored to optimize potency and improve pharmacokinetic profiles. Introducing flexibility and specific amine groups led to compounds with low nanomolar potency and excellent in vivo efficacy.[15]

-

For antimicrobial activity, the presence of a fluorine atom at position 6 and a piperazine ring at position 7 are classic features of highly active fluoroquinolones, highlighting the critical role of specific substitutions in determining the spectrum and potency of action.

Conclusion and Future Outlook

The 5-Chloroquinoline-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases.[1] The derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic properties. The exploration of novel hybrid molecules, combining the quinoline scaffold with other pharmacologically active moieties, could lead to the discovery of multifunctional drugs with enhanced therapeutic potential.

References

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH.

- SAR of the anticancer activity of the new compounds 4a-c and 5a-c.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- A Comparative Analysis of the Bioactivity of 7-Chloroquinoline-4-Carboxylic Acid and Its Deriv

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv

- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.

- Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid - Benchchem.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG

- Comparative antibacterial activity of new quinolone-carboxylic acid deriv

- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

- Quinolone antibiotic - Wikipedia.

- Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - MDPI.

- 4-Phenylselenyl-7-chloroquinoline, a New Quinoline Derivative Containing Selenium, Has Potential Antinociceptive and Anti-Inflamm

Sources

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Legacy of the Quinoline Core in Drug Discovery

An In-depth Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic system whose derivatives have demonstrated a vast spectrum of biological activities.[1] From the historical significance of quinine as an antimalarial to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, the quinoline nucleus is a recurring motif in pharmacologically vital agents.[2] Specifically, the quinoline-4-carboxylic acid moiety serves as a critical pharmacophore and a versatile synthetic intermediate for compounds with antitumor, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the core synthetic strategies for constructing quinoline-4-carboxylic acids. We move beyond a mere catalog of reactions to delve into the mechanistic underpinnings, strategic considerations, and practical execution of these pivotal transformations. The narrative emphasizes not just how these syntheses are performed, but why specific conditions are chosen and how classical methods have been refined by modern innovations.

Part 1: Foundational Pillars: The Classical Name Reactions

The synthesis of the quinoline-4-carboxylic acid core is dominated by a few powerful, century-old name reactions. Understanding these methods is essential for any scientist working in this area.

The Pfitzinger Reaction: A Versatile Route from Isatin

First described by Wilhelm Pfitzinger, this reaction provides a direct and highly adaptable pathway to substituted quinoline-4-carboxylic acids.[2][3] The core transformation involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4][7]

The causality of the Pfitzinger reaction is a logical sequence of base-mediated transformations. The choice of a strong base (typically an alkali hydroxide) is critical for the initial, rate-determining step.

-

Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate, an isatinate.[3][7]

-

Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the reaction partner (e.g., a ketone or aldehyde) to form a Schiff base.[3]

-

Tautomerization & Cyclization: The Schiff base can tautomerize to its more reactive enamine form. This is followed by an intramolecular cyclization, where the enamine attacks the keto group. This step forges the new six-membered ring characteristic of the quinoline system.[7]

-

Dehydration & Aromatization: The cyclized intermediate readily dehydrates to form the stable, aromatic quinoline ring, yielding the final quinoline-4-carboxylic acid product.[7]

This protocol is a representative example adapted from established procedures for the Pfitzinger condensation.[3]

-

Step 1: Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10.0 g of KOH pellets in 30 mL of 95% ethanol. Expertise Note: The dissolution is highly exothermic; cooling the flask in an ice bath is recommended.

-

Step 2: Isatin Ring Opening: To the vigorously stirred KOH solution, add 5.0 g of isatin. The color of the suspension will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 45 minutes to ensure complete ring opening.

-

Step 3: Addition of the Carbonyl Component: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture using a dropping funnel over 10-15 minutes.

-

Step 4: Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 5: Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Remove any neutral impurities by extracting with diethyl ether (2 x 50 mL). The aqueous layer is then carefully acidified with glacial acetic acid until precipitation of the product is complete (pH ~4-5).

-

Step 6: Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from ethanol or an ethanol/water mixture to yield pure 2-phenylquinoline-4-carboxylic acid.

The Doebner Reaction: A Three-Component Assembly

The Doebner reaction is a powerful three-component synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid to directly form 2-substituted quinoline-4-carboxylic acids.[2][8][9] A closely related variant, the Doebner-von Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound.[10][11]

The reaction proceeds through a cascade of condensation and cyclization steps.

-

Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).[9]

-

Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile in a Michael-type addition to the Schiff base.

-

Cyclization & Oxidation: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The dihydroquinoline intermediate formed is then oxidized in situ to the final aromatic quinoline product.[9]

The classical Doebner reaction often provides low yields, especially with anilines bearing electron-withdrawing groups.[9][12] Recent research has focused on overcoming this limitation. The "Doebner hydrogen-transfer reaction" is a notable advancement, improving yields for electron-deficient anilines.[13] Furthermore, the use of catalysts like ytterbium perfluorooctanoate in water represents a green chemistry approach to this classic transformation.[14]

| Catalyst/Condition | Solvent | Key Advantage | Yield Range | Reference |

| Catalyst-free | Ethanol | Simplicity | Moderate | [15] |

| Yb(PFO)₃ | Water | Environmentally benign, catalyst recycling | Good | [14] |

| BF₃·THF | MeCN | Effective for electron-deficient anilines | Good | [13] |

| Microwave Irradiation | Solvent-free | Rapid reaction times | Good to Excellent | [16] |

The Gould-Jacobs Reaction: Gateway to Quinolones

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones), the core structure of many antibacterial agents.[17] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a high-temperature cyclization.[18][19]

-

Condensation: The reaction starts with a nucleophilic substitution where the aniline displaces the ethoxy group from diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.[18]

-

Thermal Cyclization: Upon heating, this intermediate undergoes a 6-electron electrocyclic ring closure onto the aromatic ring. This is typically the most energy-intensive step.

-

Aromatization & Tautomerization: The cyclized product eliminates a molecule of ethanol to form the 4-hydroxy-3-carboalkoxyquinoline. This exists predominantly as the 4-oxo tautomer (a quinolone).[18]

-

Hydrolysis & Decarboxylation: Subsequent saponification (hydrolysis) of the ester group to a carboxylic acid, followed by decarboxylation (often thermally driven), yields the final 4-hydroxyquinoline.[17][18]

Traditional Gould-Jacobs reactions require prolonged heating at very high temperatures. Microwave irradiation offers a significant improvement, dramatically reducing reaction times and often improving yields.[20]

-

Step 1: Reactant Charging: In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). Trustworthiness Note: Using an excess of the malonate ester is common to drive the initial condensation.

-

Step 2: Microwave Irradiation: Seal the vial and place it in a microwave synthesis reactor. Heat the mixture to 250-300°C for 5-10 minutes.[20] Expertise Note: The high temperature facilitates the intramolecular cyclization, which is often the rate-limiting step.

-

Step 3: Isolation: After cooling the vial to room temperature, the precipitated product is typically a solid. Filter the solid and wash with a small amount of cold acetonitrile or ethanol to remove excess starting material.

-

Step 4: Purification: The resulting solid can be dried under vacuum. Purity is often high (>95%), but recrystallization can be performed if necessary.[20]

Part 2: Modern Frontiers in Quinoline Synthesis

While classical methods remain invaluable, modern organic synthesis has introduced new tools to construct the quinoline-4-carboxylic acid framework with greater efficiency, broader substrate scope, and improved environmental credentials.

Transition-Metal Catalysis

The development of transition-metal-catalyzed reactions has revolutionized heterocyclic synthesis.[1] Various protocols using catalysts based on copper, iron, and other metals have been developed for quinoline synthesis, often proceeding through different mechanisms than the classical named reactions.[21][22] These methods offer advantages such as milder reaction conditions, higher functional group tolerance, and novel pathways for substitution patterns that are difficult to achieve classically.

Green Chemistry Innovations

A significant trend in recent literature is the adaptation of classical syntheses to align with the principles of green chemistry.[16] Key strategies include:

-

Microwave-Assisted Synthesis: As demonstrated with the Gould-Jacobs reaction, microwave heating can drastically reduce reaction times from hours to minutes and improve energy efficiency.[20][23]

-

Solvent-Free Reactions: Performing reactions neat or on solid supports (e.g., alumina impregnated with acid) minimizes solvent waste.[23]

-

Aqueous Media: Using water as a solvent, as seen in modified Doebner and Pfitzinger reactions, is a major step towards a more sustainable process.[10][14][24]

Conclusion and Future Outlook

The synthesis of quinoline-4-carboxylic acids is a mature field built upon a foundation of robust and reliable classical reactions, namely the Pfitzinger, Doebner, and Gould-Jacobs syntheses. These methods continue to be the workhorses for accessing this vital chemical scaffold. However, the field is far from static. The future of quinoline synthesis lies in the continued refinement of these classic routes and the discovery of new transformations guided by the principles of modern catalysis and green chemistry. The drive for greater efficiency, atom economy, and environmental sustainability will undoubtedly lead to novel catalytic systems and one-pot procedures that expand the accessibility and utility of these crucial molecules for the next generation of drug discovery.

References

-

Camps quinoline synthesis - Wikipedia. Available at: [Link]

-

Combes quinoline synthesis - Wikipedia. Available at: [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]

-

Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Available at: [Link]

-

benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Pfitzinger reaction - Wikipedia. Available at: [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

-

Recent advances in the synthesis of quinolines: a review - RSC Publishing. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

-

Application of pfitzinger reaction in - JOCPR. Available at: [Link]

-

Combes Quinoline Synthesis. Available at: [Link]

-

Camps Quinoline Synthesis. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

-

Mechanisms of Camps' cyclization. - ResearchGate. Available at: [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research. Available at: [Link]

-

(PDF) Camps Reaction and Related Cyclizations - ResearchGate. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

-

A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF - ResearchGate. Available at: [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [Link]

-

Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

-

Gould Jacobs Quinoline forming reaction. Available at: [Link]

-

One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. Available at: [Link]

-

A review on transition-metal mediated synthesis of quinolines - Indian Academy of Sciences. Available at: [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. Available at: [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. Available at: [Link]

Sources

- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 2. jptcp.com [jptcp.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. ijsr.net [ijsr.net]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 19. Gould-Jacobs Reaction [drugfuture.com]

- 20. ablelab.eu [ablelab.eu]

- 21. Quinoline synthesis [organic-chemistry.org]

- 22. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Chloroquinoline-4-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloroquinoline-4-carboxylic acid (CAS Number: 62482-32-0). This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of quinoline-based compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative sources.

Introduction: The Importance of Spectroscopic Analysis

In pharmaceutical research and development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques are indispensable tools for achieving this, offering non-destructive and highly informative analysis.[1] For a molecule such as 5-Chloroquinoline-4-carboxylic acid, a derivative of the versatile quinolone class of compounds, a multi-faceted spectroscopic approach is essential to fully elucidate its chemical identity.[2] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

The structural formula of 5-Chloroquinoline-4-carboxylic acid is presented below:

Chemical Structure:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. [3]The IR spectrum of 5-Chloroquinoline-4-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Table 3: Expected IR Absorption Bands for 5-Chloroquinoline-4-carboxylic Acid

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1760 - 1690 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Medium |

| C-Cl stretch | 800 - 600 | Medium to Strong |

The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding. [3][4]The C=O stretch is typically a sharp and intense peak.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 5-Chloroquinoline-4-carboxylic acid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram 2: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. [5]This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For 5-Chloroquinoline-4-carboxylic acid (Molecular Formula: C₁₀H₆ClNO₂, Molecular Weight: 207.62 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 207. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Common Fragmentation Pathways:

-

Loss of COOH: A significant fragment will likely be observed at m/z 162, corresponding to the loss of the carboxylic acid group.

-

Loss of CO₂: Decarboxylation can lead to a fragment at m/z 163.

-

Loss of Cl: Fragmentation involving the loss of the chlorine atom would result in a fragment at m/z 172.

Table 4: Predicted Key Fragments in the Mass Spectrum of 5-Chloroquinoline-4-carboxylic Acid

| m/z | Proposed Fragment |

| 207/209 | [M]⁺ (Molecular Ion) |

| 162/164 | [M - COOH]⁺ |

| 163/165 | [M - CO₂]⁺ |

| 172 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Sample Preparation:

-

Prepare a dilute solution of 5-Chloroquinoline-4-carboxylic acid in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the full scan mass spectrum in either positive or negative ion mode.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

Diagram 3: ESI-MS Experimental Workflow

Caption: Workflow for ESI-MS analysis.

Data Validation and Interpretation

The validation of these spectroscopic methods should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). [5][6][7]This ensures the reliability and accuracy of the obtained data. Key validation parameters include specificity, linearity, range, accuracy, and precision. [6][7] A holistic interpretation of the data from all three techniques is essential for unambiguous structure confirmation. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and fragmentation pattern. Together, they form a self-validating system for the comprehensive characterization of 5-Chloroquinoline-4-carboxylic acid.

References

-

PubChem. 4-Quinolinecarboxylic acid. Available from: [Link]

-

SpectraBase. Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubChem. 5-Chloroquinoline. Available from: [Link]

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

-

SpectraBase. 5-Chloro-4-hydroxy-8-methyl-quinoline-3-carboxylic acid ethyl ester - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available from: [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline. Available from: [Link]

-

National Institute of Standards and Technology. Welcome to the NIST WebBook. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-